molecular formula C7H13NO B1370401 Octahydrocyclopenta[c]pyrrol-4-ol CAS No. 1212822-72-4

Octahydrocyclopenta[c]pyrrol-4-ol

Cat. No. B1370401
M. Wt: 127.18 g/mol
InChI Key: ZOBDURRZNGBULZ-UHFFFAOYSA-N
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Description

Octahydrocyclopenta[c]pyrrol-4-ol is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 . The compound is available in the form of an off-white solid .


Molecular Structure Analysis

Octahydrocyclopenta[c]pyrrol-4-ol contains a total of 23 bonds, including 10 non-H bonds, 2 five-membered rings, 1 eight-membered ring, 1 secondary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

Octahydrocyclopenta[c]pyrrol-4-ol is an off-white solid . Its InChI code is 1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2 .

Scientific Research Applications

Synthesis and Catalysis

  • Selective Synthesis of Aryl Octahydrocyclopenta[b]pyrroles

    Ney and Wolfe (2005) describe the use of Pd/phosphine-catalyzed reactions for the selective synthesis of aryl octahydrocyclopenta[b]pyrroles, achieving excellent diastereoselectivity. This process is significant for synthesizing complex molecules in a controlled manner (Ney & Wolfe, 2005).

  • Enantioselective Synthesis of 1-Azabicyclic Ring Systems

    Ito, Overman, and Wang (2010) report on an enantioselective synthesis approach for creating angularly substituted 1-azabicyclic molecules, including octahydrocyclopenta[b]pyrroles. This method is significant for producing high-purity chiral compounds (Ito, Overman, & Wang, 2010).

Pharmacology and Therapeutics

  • Anti-Hepatitis C Virus Agents: Kaushik-Basu et al. (2016) discovered the bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one scaffold as a new chemotype with anti-HCV activity, indicating potential for developing new antiviral drugs (Kaushik-Basu et al., 2016).

Material Science

  • Expanded Porphyrins: Misra and Chandrashekar (2008) discuss the synthesis and applications of expanded porphyrins, where octahydropyrrolic structures play a crucial role. These have applications in photodynamic therapy, molecular recognition, and as materials for nonlinear optical applications (Misra & Chandrashekar, 2008).

Anion Recognition and Supramolecular Chemistry

  • Fluorinated Calix[4]pyrrole and Dipyrrolylquinoxaline: Anzenbacher et al. (2000) describe the use of pyrrole-based structures for anion recognition, demonstrating increased affinity for certain anions, which could be applied in sensing technologies (Anzenbacher et al., 2000).

properties

IUPAC Name

1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-2-1-5-3-8-4-6(5)7/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDURRZNGBULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydrocyclopenta[c]pyrrol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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